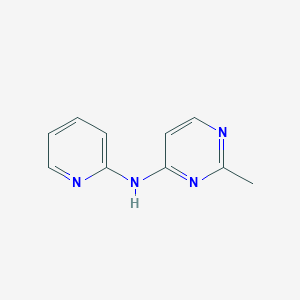

2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings

作用機序

Target of Action

Similar compounds have been reported to target cyclin-dependent protein kinases (cdks), which are crucial in the regulation of cell cycle and transcription .

Mode of Action

Compounds with similar structures have been reported to inhibit cdks, thereby affecting cell cycle progression and transcription .

Biochemical Pathways

Inhibition of cdks can affect multiple pathways related to cell cycle progression and transcription .

Pharmacokinetics

Similar compounds have been reported to undergo in vitro adme, herg, kinase profiling, and pharmacokinetic tests .

Result of Action

Similar compounds have been reported to exhibit anti-proliferative activities against human breast cancer cells and human gastric cancer cells .

Action Environment

The structure of similar compounds has been reported to be influenced by different substituents and the linker between pyrimidine and pyridine group .

生化学分析

Biochemical Properties

2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine is part of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives that have been synthesized and evaluated for their biological activities It is known that pyrimidinamines can interact with a wide range of biomolecules, contributing to their diverse biological activities .

Cellular Effects

Similar compounds have shown to exhibit anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6)

Molecular Mechanism

It is known that pyrimidinamines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine typically involves the reaction of 2-aminopyridine with appropriate pyrimidine derivatives. One common method includes the use of α-bromoketones and 2-aminopyridine under controlled reaction conditions. For instance, N-(pyridin-2-yl)amides can be synthesized in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

化学反応の分析

Types of Reactions

2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine or pyrimidine rings.

Substitution: Nucleophilic substitution reactions are common, where substituents on the pyrimidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and alkoxides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

科学的研究の応用

Medicinal Chemistry

One of the primary applications of 2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine lies in its role as a precursor for developing more complex heterocyclic compounds. These derivatives have been investigated for their potential as enzyme inhibitors and receptor antagonists, particularly in relation to neuropharmacology and cancer therapy.

Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound can act as inhibitors for various enzymes, including phospholipase D, which is involved in lipid signaling pathways. For instance, structure–activity relationship (SAR) studies on related pyrimidine compounds have shown that modifications can significantly enhance their potency as enzyme inhibitors .

Case Study:

In a study focusing on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), compounds structurally related to this compound were identified as potent inhibitors, leading to decreased levels of bioactive lipids in vivo. This highlights the compound's potential in modulating lipid signaling pathways relevant to emotional behavior and neurodegenerative diseases .

Cancer Research

The compound has also been explored for its anti-cancer properties. Pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibitors targeting CDK4 and CDK6 have been particularly promising in treating various proliferative diseases, including cancers .

Table: Summary of Biological Activities

| Activity | Target Enzyme/Pathway | Effect |

|---|---|---|

| Enzyme Inhibition | NAPE-PLD | Decreased bioactive lipid levels |

| Cancer Treatment | CDK4/CDK6 | Inhibition of cell proliferation |

| Neuropharmacology | Receptor Antagonism | Modulation of emotional behavior |

Industrial Applications

While specific industrial applications are not extensively documented, the principles of large-scale organic synthesis can be applied to produce this compound on an industrial scale. Techniques such as continuous flow reactors could optimize reaction conditions for efficient production, potentially leading to commercial applications in pharmaceuticals.

類似化合物との比較

Similar Compounds

2-(pyridin-2-yl)pyrimidine: Lacks the methyl group at the 2-position.

N-(pyridin-2-yl)pyrimidin-4-amine: Lacks the methyl group at the 2-position of the pyrimidine ring.

2-methyl-N-(pyridin-3-yl)pyrimidin-4-amine: The pyridine ring is attached at the 3-position instead of the 2-position.

Uniqueness

2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine is unique due to the presence of both a methyl group and a pyridin-2-yl group, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct interactions with molecular targets, making it a valuable compound in medicinal chemistry .

生物活性

2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of pyrimidine derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

Target Enzymes

Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Specifically, it has shown effectiveness against CDK4 and CDK6, which are critical in the progression of various cancers .

Biochemical Pathways

The inhibition of CDKs by this compound results in the disruption of several key signaling pathways related to cell proliferation and survival. This mechanism is crucial in cancer therapies, where halting the cell cycle can lead to reduced tumor growth .

Anti-Cancer Properties

The compound has demonstrated significant anti-proliferative effects in various cancer cell lines. Notably, it has been effective against human breast cancer (MDA-MB-231) and gastric cancer cells, showcasing a selective toxicity profile with minimal effects on non-cancerous cells .

Table 1: Inhibitory Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | 20-fold over MCF10A |

| MCF-7 | 17.02 | - |

| Non-Cancer MCF10A | >200 | - |

Other Biological Effects

In addition to its anti-cancer properties, the compound exhibits potential anti-fibrotic activity against hepatic stellate cells (HSC-T6), indicating broader therapeutic applications beyond oncology .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound possesses favorable absorption and distribution characteristics. It has an oral bioavailability of approximately 31.8% and a clearance rate of 82.7 mL/h/kg following intravenous administration . These properties suggest that the compound could be suitable for oral dosing regimens.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

- Study on MDA-MB-231 Cells : In vivo experiments demonstrated that treatment with the compound significantly inhibited lung metastasis in mice models when injected with MDA-MB-231 cells .

- Selectivity Profile : A comparative analysis showed that the compound had a nearly 20-fold greater effect on cancer cells compared to normal cells, highlighting its potential as a targeted therapy .

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through caspase activation pathways, enhancing its therapeutic potential .

特性

IUPAC Name |

2-methyl-N-pyridin-2-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-8-11-7-5-10(13-8)14-9-4-2-3-6-12-9/h2-7H,1H3,(H,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRQAUGZCGTPAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)NC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。